

# Application Note and Protocol: GSK3179106

## Treatment in Ex Vivo Gut Tissue Preparations

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### Compound of Interest

Compound Name: GSK3179106

Cat. No.: B607825

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

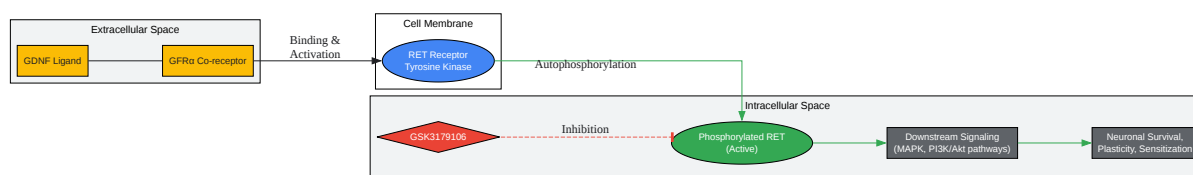
**GSK3179106** is an orally active, selective, and gut-restricted inhibitor of the Rearranged during transfection (RET) receptor tyrosine kinase.[1][2] The RET signaling pathway is a critical regulator in the development and maintenance of the enteric nervous system (ENS).[2][3] Dysregulation of RET signaling, often triggered by inflammation or stress-induced expression of neurotrophic factors like Glial Cell Line-Derived Neurotrophic Factor (GDNF), can lead to hyperinnervation of visceral afferent neurons, contributing to the visceral hypersensitivity observed in conditions like Irritable Bowel Syndrome (IBS).[1][4] **GSK3179106** has been developed as a therapeutic candidate for IBS by attenuating this post-inflammatory and stress-induced visceral hypersensitivity.[5][6]

This document provides detailed protocols for utilizing **GSK3179106** in ex vivo gut tissue preparations, specifically intestinal organoids, to study its effects on neuro-inflammatory processes. Ex vivo models, such as organoid cultures, offer a physiologically relevant system that preserves the complex interactions between epithelial, immune, and neuronal cells, which are often lost in conventional cell line studies.[7][8]

## Mechanism of Action: RET Kinase Signaling

The RET kinase is activated upon the formation of a complex between its ligand, a GDNF-family ligand (GFL), and a corresponding GFR $\alpha$  co-receptor.[1][2] This activation triggers

autophosphorylation of the intracellular kinase domain, initiating downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are crucial for neuronal survival, function, and plasticity.[1][9] **GSK3179106** acts as a potent inhibitor of this kinase activity, thereby modulating neuronal function and reducing hypersensitivity.[1][3]



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**Caption:** RET Kinase Signaling Pathway and Point of Inhibition by **GSK3179106**.

## Quantitative Data Summary

The following tables summarize key quantitative data for **GSK3179106** based on published in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of **GSK3179106**

Target	Assay Type	Species	IC50	Reference
RET Kinase	Biochemical	Human	0.3 nM - 0.4 nM	[3][10]
RET Kinase	Biochemical	Rat	0.2 nM	[5]
RET Phosphorylation	Cellular (TT cells)	Human	11.1 nM	[3][5]
RET Phosphorylation	Cellular (SK-N-AS cells)	Human	4.6 nM	[5]
TT Cell Proliferation	Cellular	Human	25.5 nM	[3]

| VEGFR2 | Biochemical | Human | 82 nM (273-fold selective over RET) |[11] |

Table 2: In Vivo Pharmacokinetics of **GSK3179106** in Rats (10 mg/kg, 3.5 days BID)

Tissue / Compartment	Cmax (ng/mL)	Tmax (h)	Reference
Colon Contents	287,500	7	[10]
Duodenum	15,713	0	[10]
Jejunum	12,800	1	[10]
Ileum	5,520	2	[10]
Colon Tissue	3,358	7	[3][10]

| Plasma | 40 | 4 |[3][10] |

## Experimental Protocol: Evaluating GSK3179106 in an Ex Vivo Model of Gut Inflammation

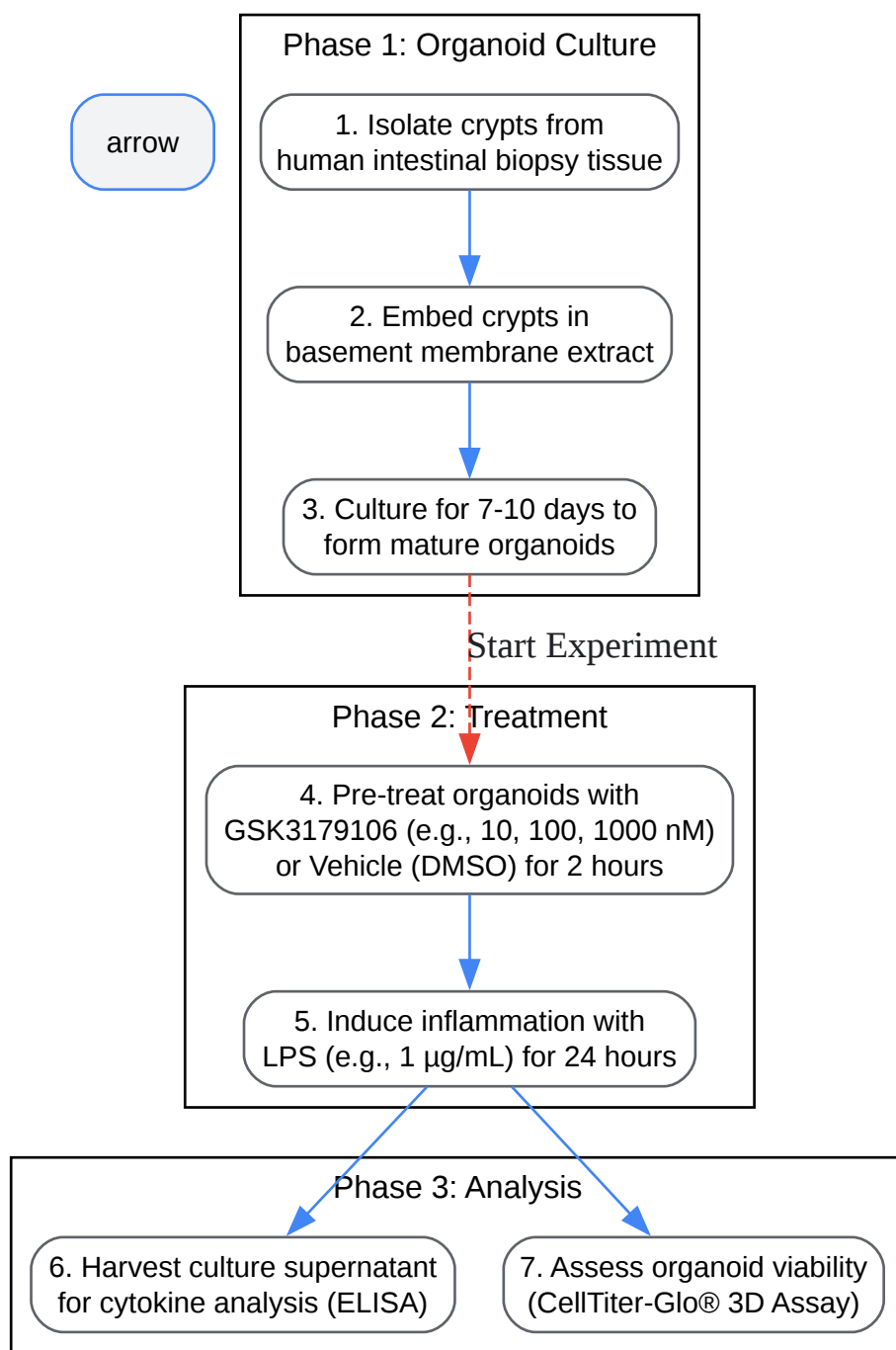
This protocol describes a method to establish intestinal organoid cultures, induce an inflammatory state, and assess the therapeutic potential of **GSK3179106**.

Objective: To determine if **GSK3179106** can attenuate the production of pro-inflammatory cytokines in human intestinal organoids challenged with Lipopolysaccharide (LPS).

Materials:

- IntestiCult™ Organoid Growth Medium (Human)
- Cultrex™ UltiMatrix RGF Basement Membrane Extract
- DMEM/F-12 with 15 mM HEPES
- Lipopolysaccharide (LPS) from E. coli
- **GSK3179106** (solubilized in DMSO)
- Phosphate-Buffered Saline (PBS)
- CellTiter-Glo® 3D Cell Viability Assay
- ELISA kits for human IL-1 $\beta$ , IL-6, and TNF- $\alpha$

Protocol Workflow



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**Caption:** Experimental Workflow for **GSK3179106** Treatment in Intestinal Organoids.

#### Step-by-Step Methodology:

- Intestinal Organoid Culture:

- Establish and culture human intestinal organoids from biopsy tissue according to established protocols. Briefly, isolate intestinal crypts and embed them in a dome of Cultrex™ UltiMatrix Basement Membrane Extract in a 24-well plate.
- Culture the organoids in IntestiCult™ Organoid Growth Medium, changing the medium every 2-3 days.
- Allow organoids to mature for 7-10 days until they form complex, budding structures.
- **GSK3179106** Treatment and Inflammatory Challenge:
  - Prepare working solutions of **GSK3179106** in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
  - On the day of the experiment, carefully replace the medium with fresh medium containing the desired concentrations of **GSK3179106** (e.g., 10 nM, 100 nM, 1000 nM) or a vehicle control (DMSO).
  - Incubate the plates for 2 hours at 37°C.
  - Following pre-treatment, add LPS directly to the medium to a final concentration of 1 µg/mL to all wells except for the unstimulated control group.
  - Incubate the plates for an additional 24 hours at 37°C.
- Endpoint Analysis:
  - Cytokine Measurement: Carefully collect the culture supernatant from each well. Centrifuge to remove any debris. Measure the concentrations of IL-1β, IL-6, and TNF-α using commercial ELISA kits according to the manufacturer's instructions.
  - Viability Assay: Assess the viability of the organoids using the CellTiter-Glo® 3D Cell Viability Assay to ensure that the observed effects on cytokine production are not due to cytotoxicity of the compound.[\[2\]](#)

### Hypothetical Data Presentation

The results from the experiment can be presented as follows. The data shown is for illustrative purposes and represents expected outcomes based on the known mechanism of action of **GSK3179106**.

Table 3: Hypothetical Effect of **GSK3179106** on LPS-Induced Cytokine Production in Human Intestinal Organoids

Treatment Group	IL-6 (pg/mL)	TNF- $\alpha$ (pg/mL)	IL-1 $\beta$ (pg/mL)	Organoid Viability (% of Control)
Control (Unstimulated)	25 $\pm$ 5	15 $\pm$ 4	10 $\pm$ 3	100%
LPS (1 $\mu$ g/mL) + Vehicle	850 $\pm$ 70	620 $\pm$ 55	450 $\pm$ 40	98%
LPS + GSK3179106 (10 nM)	680 $\pm$ 65	510 $\pm$ 50	370 $\pm$ 35	99%
LPS + GSK3179106 (100 nM)	410 $\pm$ 42	280 $\pm$ 30	190 $\pm$ 22	101%

| LPS + **GSK3179106** (1000 nM) | 250  $\pm$  30 | 150  $\pm$  18 | 95  $\pm$  15 | 97% |

#### Expected Results and Interpretation

Treatment with LPS is expected to significantly increase the secretion of pro-inflammatory cytokines IL-6, TNF- $\alpha$ , and IL-1 $\beta$  from the intestinal organoids compared to the unstimulated control group. Pre-treatment with **GSK3179106** is hypothesized to cause a dose-dependent reduction in the secretion of these cytokines. This would suggest that inhibiting the RET kinase pathway can modulate the inflammatory response in gut epithelial and associated immune cells. The viability assay serves as a crucial control to confirm that the reduction in cytokines is a specific immunomodulatory effect and not a result of drug-induced cell death. These findings would support the therapeutic rationale of using a RET kinase inhibitor to manage conditions with a neuro-inflammatory component, such as IBS.[\[4\]](#)[\[12\]](#)

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